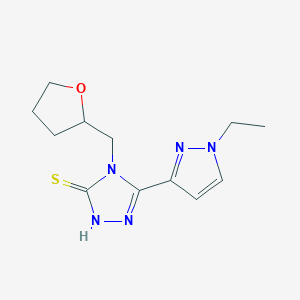

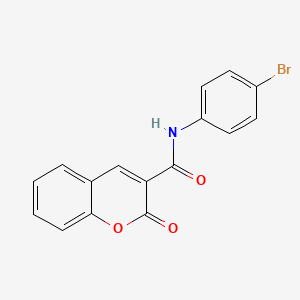

![molecular formula C12H17NO3S B2549695 4,4-二甲基-3-[(4-甲苯基)磺酰基]-1,3-恶唑烷 CAS No. 866157-32-6](/img/structure/B2549695.png)

4,4-二甲基-3-[(4-甲苯基)磺酰基]-1,3-恶唑烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of oxazole derivatives is a topic of interest in several papers. For instance, the synthesis of dimethyl sulfomycinamate, which includes an oxazole moiety, is described as a multi-step process involving the Bohlmann-Rahtz heteroannulation of 1-(oxazol-4-yl)enamines . Additionally, the synthesis of 4'-oxazolyl biphenylsulfonamides as endothelin-A (ET(A)) receptor antagonists involves the substitution of the biphenylsulfonamide with an oxazole ring . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of oxazole-containing compounds is discussed in the context of their conformation and geometry. For example, the solid-state conformation of the 1,3,2-oxazaphospholane ring in certain sulfides is described, with the five-membered rings existing in the envelope conformation . This information could be relevant to understanding the molecular structure of "4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane".

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving oxazole derivatives. The intramolecular cyclization of 3,4-epoxy alcohols to form oxetanes and the rearrangement of 4-iminomethyl-1,2,3-triazoles are examples of reactions that could offer insights into the reactivity of oxazole rings. Additionally, the formation of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide from phenylmethanesulfamide and dimethyl oxalate might be relevant to the chemical behavior of the sulfonyl group in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are discussed in several papers. For instance, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole and its properties are described, including its crystal structure and intermolecular interactions . Dimethyl sulfoxide is also highlighted as a versatile reagent in organic chemistry, which could be relevant to the solubility and reactivity of the compound .

科学研究应用

合成和化学性质

4,4-二甲基-3-[(4-甲苯基)磺酰基]-1,3-恶唑烷在各种合成路线中作为关键中间体。它的结构允许发生反应,导致形成缩氧烷和氧杂环丙烷,突出了它在 3,4-环氧醇的分子内环化中的作用 (MuraiAkio 等人,1977)。此外,该化合物参与了二甲基磺酰胺酸酯的合成,这一过程展示了其在复杂有机合成中的效用,特别是在通过 Bohlmann-Rahtz 杂环化反应形成三取代吡啶中的效用 (M. Bagley 等人,2005)。

荧光分子探针

该分子的结构特征使其能够用于开发荧光分子探针。具体来说,2,5-二苯基恶唑的衍生物,它们具有相似的恶唑烷核心,已被制备为荧光溶剂变色染料。这些染料表现出强烈的溶剂依赖性荧光,这对于创建针对生物事件和过程的超灵敏探针至关重要 (Z. Diwu 等人,1997)。

抗菌活性

对恶唑烷结构衍生物的研究表明在抗菌应用中具有潜力。由 4-((4,4-二甲基-2,6-二氧环己亚烯基)甲基氨基)-N-(取代)苯磺酰胺合成的化合物对多种病原体表现出显着的抗菌和抗真菌活性。这表明该分子与新型抗菌剂的开发相关 (M. Ghorab 等人,2017)。

材料科学

在材料科学中,恶唑烷化合物的衍生物因其在聚合物合成中的潜力而受到探索。例如,胍基化聚(亚苯基醚砜)阴离子交换聚合物电解质通过涉及活化氟苯胺的反应合成,然后用二甲基硫酸甲基化。这一过程强调了恶唑烷衍生物在创造具有特定离子功能的高级材料中的效用 (D. Kim 等人,2011)。

属性

IUPAC Name |

4,4-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-10-4-6-11(7-5-10)17(14,15)13-9-16-8-12(13,2)3/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRJFQRHZMTDDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2COCC2(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-3-[(4-methylphenyl)sulfonyl]-1,3-oxazolane | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2-chloro-4-fluorophenyl)acetamide](/img/structure/B2549613.png)

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2549614.png)

![(1R,4R,7R)-2-Benzyl-2-azabicyclo[2.2.1]heptan-7-amine](/img/structure/B2549616.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(4-ethoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2549617.png)

![3-fluoro-4-methoxy-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2549622.png)

![2-(3-(Methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2549624.png)

![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2549625.png)

![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/no-structure.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2549628.png)